molecular formula C27H28N4O B6027959 1-[4-[2-(Diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone

1-[4-[2-(Diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone

Cat. No.: B6027959
M. Wt: 424.5 g/mol
InChI Key: ADNNEPHGBBSDLU-UHFFFAOYSA-N
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Description

1-[4-[2-(Diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(Diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include naphthalene derivatives, diethylamine, and various catalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(Diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[4-[2-(Diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-[2-(Diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[2-(Diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a naphthalene and diethylaminoethyl group sets it apart from other similar compounds .

Properties

IUPAC Name

1-[4-[2-(diethylamino)ethyl]-2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-4-29(5-2)17-18-30-23-15-8-9-16-24(23)31-26(19(3)32)25(28-27(30)31)22-14-10-12-20-11-6-7-13-21(20)22/h6-16H,4-5,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNNEPHGBBSDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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